molecular formula C5H8ClF2NO2 B2614441 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride CAS No. 1354949-90-8

4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2614441
CAS No.: 1354949-90-8
M. Wt: 187.57
InChI Key: QGRXWQRKPNNHMU-UHFFFAOYSA-N
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Description

(S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride (CAS: 1588480-37-8) is a fluorinated pyrrolidine derivative widely used as a chiral building block in medicinal chemistry. Its molecular formula is C₅H₈ClF₂NO₂, with a molecular weight of 187.57 g/mol and a purity ≥95% . The compound features a stereogenic center (S-configuration), two fluorine atoms at the 4,4-positions, and a carboxylic acid group functionalized as a hydrochloride salt for enhanced stability and solubility. It is stored in cool, dry, and well-ventilated conditions to prevent degradation .

Properties

IUPAC Name

4,4-difluoropyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2NO2.ClH/c6-5(7)1-3(4(9)10)8-2-5;/h3,8H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXWQRKPNNHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the 4-position of the pyrrolidine ring. The resulting difluoropyrrolidine is then subjected to carboxylation to introduce the carboxylic acid group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride has been investigated for its potential as a drug candidate due to its ability to modulate biological targets:

  • Therapeutic Potential : Studies indicate that derivatives of this compound may act as agonists for the CB2 receptor, which is associated with pain modulation and anti-inflammatory effects .
  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes relevant to various diseases, including cancer .

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules:

  • Reagent in Chemical Reactions : It is utilized in various chemical transformations due to its reactive functional groups .
  • Intermediate in Specialty Chemicals Production : It plays a role in producing specialty chemicals used in pharmaceuticals and agrochemicals .

Biological Studies

Research has focused on the biological activities of 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride:

  • Binding Studies : Investigations into its binding affinity to receptors have been conducted, revealing its potential utility in drug design .
  • Theranostic Applications : The compound has been explored as a theranostic agent for imaging and therapeutic applications in cancer treatment .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential CB2 receptor agonist for pain relief
Organic SynthesisBuilding block for complex organic molecules
Biological StudiesEnzyme inhibition and receptor binding studies
Theranostic ApplicationsImaging and therapy for cancer treatment

Case Study 1: CB2 Receptor Modulation

A study demonstrated that 4,4-Difluoropyrrolidine derivatives effectively modulated the CB2 receptor, leading to significant pain relief in preclinical models. The findings suggest potential applications in treating chronic pain conditions.

Case Study 2: Theranostic Imaging

In a clinical trial, a derivative labeled with a radioactive isotope was used for imaging tumors expressing fibroblast activation protein (FAP). Results indicated high tumor uptake and retention, supporting its use as a theranostic agent for cancer diagnostics and therapy .

Mechanism of Action

The mechanism by which 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride exerts its effects is largely dependent on its interaction with biological targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride with its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Storage Conditions Key Structural Differences
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid HCl 1588480-37-8 C₅H₈ClF₂NO₂ 187.57 ≥95% Cool, dry, ventilated Hydrochloride salt of free acid
(S)-4,4-Difluoropyrrolidine-2-carboxylic acid 52683-81-5 C₅H₇F₂NO₂ 151.11 ≥97% 2–8°C, protect from light Free acid form
(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid HCl 1408076-44-7 C₇H₁₂ClF₂NO₂ 215.63 - - 3,3-Dimethyl substitution
2-Ethyl-4,4-difluoropyrrolidine-2-carboxylic acid HCl 1823330-58-0 C₇H₁₂ClF₂NO₂ 215.63 - 2–8°C 2-Ethyl substituent
(R)-4,4-Difluoropyrrolidine-2-carboxamide HCl 1315053-41-8 C₅H₉ClF₂N₂O 186.59 - - Carboxamide instead of carboxylic acid
(S)-1-(tert-Boc)-4,4-difluoropyrrolidine-2-carboxylic acid 203866-15-3 C₁₀H₁₅F₂NO₄ 251.23 98% - tert-Boc-protected amine

Functional Group and Salt Variations

  • Hydrochloride vs. Free Acid : The hydrochloride salt (CAS: 1588480-37-8) offers improved solubility in polar solvents compared to the free acid (CAS: 52683-81-5) .
  • Trifluoroacetate Salt : The co-formulation with trifluoroacetic acid (CAS: 1373255-09-4) alters solubility and purification requirements .

Substituent Effects

  • 3,3-Dimethyl Substitution : The dimethyl analog (CAS: 1408076-44-7) increases steric bulk, which may hinder interactions with enzymatic active sites .
  • 2-Ethyl Substituent : The ethyl group in CAS: 1823330-58-0 introduces hydrophobicity, impacting lipophilicity (logP) .

Stereochemical Considerations

  • Enantiomeric Differences : The (R)-enantiomer of the carboxamide derivative (CAS: 1315053-41-8) may exhibit distinct biological activity compared to the (S)-configured parent compound .

Biological Activity

4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry and biological research. Its unique structural features, particularly the presence of fluorine atoms, impart distinct chemical properties that enhance its stability and reactivity in biological systems. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound's molecular formula is C5H7F2NO2C_5H_7F_2NO_2, and it features two fluorine atoms that significantly influence its interaction with biological targets. The electronegative nature of fluorine enhances binding affinities and alters hydrophobicity, which can improve the pharmacokinetic properties of drugs synthesized from this compound.

The mechanism of action for 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride primarily involves its incorporation into peptides and proteins. The fluorination modifies the conformation, stability, and interactions of these biomolecules. This modification may enhance binding affinities to various receptors or enzymes, potentially leading to increased biological activity .

Biological Activity

Research indicates that 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride exhibits notable biological activity across various applications:

  • Medicinal Chemistry : It serves as a chiral building block in the synthesis of peptide-based drugs, enhancing their stability and bioavailability.
  • Protein Stability : The compound has been used to study protein folding pathways and stability due to its ability to influence conformational dynamics.
  • Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial or antifungal properties, although specific pharmacological effects require further investigation.

Case Study 1: Peptide Synthesis

In a study focusing on peptide synthesis, researchers incorporated 4,4-Difluoropyrrolidine-2-carboxylic acid into various peptide sequences. The resulting peptides demonstrated improved metabolic stability compared to their non-fluorinated counterparts. This enhancement was attributed to the fluorine atoms' ability to stabilize specific conformations critical for biological activity .

Case Study 2: Drug Development

A recent investigation explored the use of 4,4-Difluoropyrrolidine-2-carboxylic acid in developing novel therapeutic agents targeting specific diseases. The study highlighted how the compound's unique properties facilitated the design of drugs with higher efficacy and lower toxicity profiles compared to traditional compounds.

Comparative Analysis

To better understand the significance of 4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride in biological contexts, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acidSingle fluorine atomUsed in peptide synthesis
(2R,4R)-4-HydroxyprolineHydroxyl group instead of fluorineKnown for stabilizing collagen structures
(S)-4,4-Difluoropyrrolidine-2-carboxylic acidDual fluorination enhances stabilityPotential therapeutic applications

Q & A

Q. Q1. What are the key considerations for synthesizing 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride from its Boc-protected precursor?

A1. The synthesis typically involves acid-mediated deprotection of the tert-butoxycarbonyl (Boc) group. For example, a solution of the Boc-protected precursor (e.g., (2S,4S)-4-fluoropyrrolidine derivative) in acetonitrile is treated with 2 M aqueous HCl, stirred at room temperature for 5 hours, and concentrated. Purification via trituration with chloroform yields the hydrochloride salt . Key factors include:

  • Acid concentration : 2 M HCl balances efficiency and minimizes side reactions.
  • Reaction time : Prolonged exposure risks decomposition (e.g., observed melting point decomposition at 130–136°C ).
  • Solvent choice : Acetonitrile aids solubility, while chloroform facilitates trituration.

Advanced Synthesis

Q. Q2. How can enantiomeric purity be optimized during fluorinated pyrrolidine synthesis?

A2. Enantiomeric control requires:

  • Chiral precursors : Use enantiomerically pure starting materials (e.g., (2S)-configured Boc-protected intermediates ).
  • Reaction monitoring : Employ chiral HPLC or polarimetry to track optical rotation.
  • Mitigating racemization : Avoid prolonged heating; use mild acidic conditions (e.g., dilute HCl instead of harsh reagents ).

Structural Characterization

Q. Q3. What spectroscopic methods validate the structure of 4,4-difluoropyrrolidine-2-carboxylic acid hydrochloride?

A3. Critical techniques include:

  • ¹H/¹⁹F NMR : Confirm fluorine substitution (e.g., diastereotopic fluorines at C4) and carboxylic acid proton. For derivatives, coupling constants in ¹H NMR distinguish cis/trans configurations .
  • IR spectroscopy : Peaks at ~1742 cm⁻¹ (C=O stretch) and 3358 cm⁻¹ (N-H/O-H) verify functional groups .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects.

Contradictions in Data

Q. Q4. How should discrepancies in reported melting points or spectral data be addressed?

A4. Discrepancies often arise from:

  • Purity variations : Impurities lower melting points; use recrystallization or HPLC purification.
  • Decomposition : Thermal instability (e.g., decomposition above 130°C ) requires differential scanning calorimetry (DSC) for accurate analysis.
  • Stereochemical differences : Compare with enantiopure standards (e.g., (R)- vs. (S)-isomers ).

Applications in Drug Discovery

Q. Q5. In what pharmaceutical contexts is this compound used as a building block?

A5. The compound’s rigid, fluorinated pyrrolidine core is valuable for:

  • Peptidomimetics : Mimics proline in protease inhibitors, enhancing metabolic stability .
  • Enzyme inhibitors : Fluorine atoms modulate electronic and steric properties, improving target binding (e.g., kinase inhibitors ).
  • Chiral auxiliaries : Facilitates asymmetric synthesis of bioactive molecules .

Methodological Challenges

Q. Q6. What side reactions occur during Boc deprotection, and how are they mitigated?

A6. Common issues include:

  • Over-hydrolysis : Excessive HCl or prolonged reaction times degrade the carboxylic acid. Mitigation: Monitor pH and reaction progress via TLC.
  • Racemization : Acidic conditions may epimerize chiral centers. Solution: Use low-temperature (0–5°C) deprotection .

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